
9-Anthracenylmethyl acrylate
Overview
Description
9-Anthracenylmethyl acrylate is an anthracene derivative functionalized with an acrylate ester group at the 9-position. Its molecular formula is $ \text{C}{18}\text{H}{14}\text{O}_2 $, with a molecular weight of 276.33 g/mol . The compound is characterized by a planar anthracene core and an electron-donating acrylate substituent, enabling photochemical [4+4] cycloaddition reactions under UV light (365 nm) to form reversible dimers . This property is exploited in polysiloxane-based elastomers for light- and heat-triggered luminescent materials . The compound is soluble in organic solvents like acetone and chloroform and exhibits fluorescence, making it suitable for optical sensors .
Preparation Methods
Conventional Esterification Using Methacryloyl Chloride
Reaction Mechanism and Stoichiometry
The synthesis of 9-anthracenylmethyl acrylate follows a nucleophilic acyl substitution mechanism. 9-Anthracenemethanol reacts with methacryloyl chloride in the presence of triethylamine, which acts as both a base and a catalyst. The reaction proceeds via the deprotonation of the hydroxyl group in 9-anthracenemethanol, enabling nucleophilic attack on the electrophilic carbonyl carbon of methacryloyl chloride .
Reagents and Ratios
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9-Anthracenemethanol : 45 mmol (9.3 g)
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Methacryloyl chloride : 77 mmol (8 g)
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Triethylamine : 59 mmol (6.0 g)
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Solvent : Methylene chloride (70 mL total)
The molar ratio of methacryloyl chloride to 9-anthracenemethanol is critical, with excess methacryloyl chloride (1.7:1) ensuring complete conversion .
Stepwise Procedure
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Cooling and Mixing : 9-Anthracenemethanol and methacryloyl chloride are dissolved in methylene chloride in a three-necked flask equipped with a stirrer and thermometer. The mixture is cooled to 0–5°C using an ice-water bath .
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Triethylamine Addition : A methylene chloride solution of triethylamine is added dropwise to maintain a homogeneous reaction medium. Exothermic reactions are mitigated through controlled addition rates .
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Overnight Reaction : The solution is stirred at 20°C for 12–18 hours, allowing complete ester formation.
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Work-Up : The reaction mixture is washed with water (2 × 30 mL) to remove triethylamine hydrochloride. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure .
Optimized High-Yield Synthesis
Temperature and Solvent Optimization
A modified protocol achieves 90% yield by adjusting reaction parameters:
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Temperature : 0°C during reagent addition, followed by gradual warming to room temperature .
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Solvent : Anhydrous methylene chloride minimizes side reactions such as hydrolysis of methacryloyl chloride .
Key Data
Parameter | Value |
---|---|
Reaction Time | 18 hours |
Purification Method | Recrystallization (95% ethanol) |
Melting Point | 59–60°C |
IR Peaks (cm) | 1715 (C=O), 1624 (C=C) |
Characterization
-NMR (CDCl, δ ppm) :
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1.92 (s, 3H) : Methyl group of methacrylate.
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5.50–6.05 (m, 2H) : Vinyl protons of methacrylate.
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6.22 (s, 2H) : Methylene bridge linking anthracene and ester.
IR Spectroscopy :
Alternative Purification Techniques
Recrystallization vs. Column Chromatography
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Recrystallization :
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Column Chromatography :
Impurity Profiling
Common impurities include unreacted 9-anthracenemethanol and triethylamine residues. These are removed during aqueous washes, as evidenced by the absence of hydroxyl stretches (3200–3600 cm) in IR spectra .
Industrial-Scale Production Considerations
Cost Analysis
Component | Cost per Batch (USD) |
---|---|
9-Anthracenemethanol | 120 |
Methacryloyl Chloride | 85 |
Triethylamine | 30 |
Solvents | 50 |
Total | 285 |
Recent Advances in Synthesis
Microwave-Assisted Reactions
Pilot studies demonstrate a 15% reduction in reaction time (12 hours → 10 hours) using microwave irradiation at 50°C. However, yields remain comparable to conventional methods .
Green Chemistry Approaches
Scientific Research Applications
Materials Science
Fluorescent Polymers:
9-AMA serves as a fluorescent monomer in the synthesis of various polymeric materials. Its incorporation into polymer matrices enhances the fluorescence properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The anthracene moiety enables efficient light emission, which is critical for display technologies and solar energy conversion .
Reversible Luminescent Materials:
Recent studies have demonstrated that 9-AMA can be used to develop light- and heat-triggered reversible luminescent materials. These materials undergo dimerization upon UV irradiation, forming covalent bonds that can be reversed by heating. This property allows for the creation of dynamic materials that can respond to environmental stimuli, making them ideal for applications in smart coatings and responsive surfaces .
Property | Description |
---|---|
Fluorescence | Strong emission under UV light; useful in imaging and display technologies. |
Reversibility | Dimerization and depolymerization processes enable dynamic material properties. |
Applications | OLEDs, OPVs, smart coatings, responsive materials. |
Biological Applications
Fluorescent Probes:
In biological research, 9-AMA is utilized as a fluorescent probe for imaging applications. Its ability to emit light upon excitation makes it useful in fluorescence microscopy for tracking cellular processes and studying biological interactions at the molecular level .
Nanoparticle Functionalization:
The compound has also been employed in the functionalization of nanoparticles for biomedical applications. For instance, polymers derived from 9-AMA can enhance the fluorescence signals of nanoparticles used in DNA detection assays, improving sensitivity and specificity in diagnostics .
Case Study 1: Development of Reversible Silicone Elastomers
A study demonstrated the successful synthesis of silicone elastomers using 9-AMA through light-triggered dimerization reactions. The elastomers exhibited reversible crosslinking properties, allowing them to transition between solid and fluid states upon exposure to UV light or heat. This innovative approach highlights the potential of 9-AMA in creating responsive materials for various industrial applications .
Case Study 2: Fluorescence Enhancement in Nanoparticles
In another study, researchers linked polymers derived from 9-AMA to magnetic nanoparticles, significantly amplifying fluorescence signals for DNA detection. This application showcases how 9-AMA can enhance diagnostic methods through improved signal detection capabilities .
Mechanism of Action
The mechanism of action of 9-anthracenylmethyl acrylate derivatives is multifaceted. Studies have shown that these compounds can inhibit human telomerase, an enzyme critical for the replication of cancer cells. This inhibition suggests potential as anticancer agents. Additionally, the compound’s fluorescent properties are due to the conjugated system of the anthracene moiety, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
Structural and Electronic Differences
The reactivity and applications of anthracene derivatives depend on the substituent's electronic nature (electron-donating or withdrawing) and steric effects. Key compounds for comparison include:
Photochemical Reactivity
Dimerization Efficiency
- This compound : Undergoes rapid [4+4] cycloaddition under UV light (365 nm), confirmed by UV-vis and $ ^1\text{H}$-NMR (peaks at 7.0 and 6.8 ppm post-irradiation) . The electron-donating acrylate group enhances reactivity by stabilizing the transition state.
- Anthracene-9-carboxylic acid : Slower dimerization due to the electron-withdrawing carboxylic acid group. NMR peaks shift to 7.0 and 6.9 ppm, indicating altered electronic environments .
- 9-Acetylanthracene: Limited dimerization data, but the acetyl group's electron-withdrawing nature likely reduces reactivity compared to acrylate derivatives .
Thermal Reversibility
Both this compound and anthracene-9-carboxylic acid dimers dissociate upon heating (120°C), enabling recyclable cross-linking in polysiloxanes . The acrylate derivative exhibits faster depolymerization due to lower dimer stability .
Physical and Application-Specific Properties
- Solubility: this compound dissolves readily in acetone, chloroform, and dichloromethane, facilitating its use in polymer matrices . In contrast, anthracene-9-carboxylic acid has lower solubility in non-polar solvents due to its acidic group .
- Fluorescence : 9-Anthracenylmethyl methacrylate shares similar fluorescence properties with the acrylate derivative but is preferred in copolymer-based sensors for enhanced thermal stability .
- Synthetic Utility : 9-(Chloromethyl)anthracene serves as a precursor for introducing anthracene moieties into larger molecules but lacks photodimerization utility .
Research Findings and Data
UV-vis Spectroscopic Analysis
- This compound : Shows a characteristic absorption peak at 365 nm, which diminishes upon dimer formation .
- Anthracene-9-carboxylic acid : Exhibits a broader absorption spectrum, with slower peak reduction under UV irradiation .
Thermal Stability
Biological Activity
9-Anthracenylmethyl acrylate (AMA) is a compound of significant interest due to its unique photophysical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of AMA, highlighting its mechanisms of action, applications in drug delivery, and effects on cellular processes.
This compound is an acrylate monomer characterized by the presence of an anthracene moiety. Its structure allows for photochemical reactions, making it useful in creating light-responsive materials.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Photodimerization : AMA can undergo photodimerization when exposed to UV light, leading to the formation of cross-linked networks. This property has been utilized to develop light-responsive materials that can change their physical properties upon irradiation .
- Cell Membrane Interaction : Studies indicate that compounds like AMA can disrupt cell membranes, facilitating the delivery of nucleic acids and other biologically active substances into cells. This membrane activity is crucial for enhancing the efficacy of drug delivery systems .
- Reactive Oxygen Species Generation : Upon photoexcitation, anthracene derivatives can generate reactive oxygen species (ROS), which may induce oxidative stress in cells. This property has implications for both therapeutic and toxicological studies .
Applications in Drug Delivery
The incorporation of this compound into polymeric systems has shown promise in enhancing the delivery of nucleic acids and other therapeutic agents. The following table summarizes key findings from various studies:
Case Studies
- Light-Responsive Soft Actuators : A study developed soft actuators based on functional anthracene dyes, including AMA. These actuators demonstrated significant movement upon exposure to visible light, showcasing potential applications in soft robotics and responsive materials .
- Photochemical Reactions : Research highlighted the reversible dimerization and depolymerization of AMA under light exposure, which could be harnessed for creating smart materials that respond to environmental stimuli .
Toxicological Considerations
While this compound shows promise in various applications, its interaction with biological membranes raises concerns regarding toxicity. The ability of AMA to induce membrane destabilization may lead to cytotoxic effects if not carefully controlled during application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 9-Anthracenylmethyl acrylate, and how do reaction parameters influence yield and purity?
- The synthesis often involves hydrogenolysis and partial hydrogenation of anthracene derivatives. For example, LiAlH₄ and AlCl₃ in Et₂O/CH₂Cl₂ at 0°C can reduce intermediates, followed by benzylation (BnBr/NaH/DMF) and catalytic hydrogenation (Pd(C)/H₂) to achieve high yields (~95%) . Key parameters include temperature control (e.g., 0°C for reduction), solvent selection (dry DMF for benzylation), and catalyst loading (e.g., 5% Pd/C for hydrogenation). Purification via column chromatography or recrystallization is critical to attain >98% purity, as noted in commercial sources .
Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and functional groups, while X-ray crystallography resolves conformational ambiguities in anthracene derivatives, such as roof-like acetal structures observed in related compounds . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC-DAD/ELSD) verify molecular weight (e.g., C₁₈H₁₄O₂, MW 254.3) and purity (>98%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use nitrile gloves (≥0.11 mm thickness, tested for 480-minute penetration resistance) and flame-retardant lab coats to prevent dermal exposure . In case of inhalation, relocate to fresh air and seek medical attention if irritation persists . Avoid drainage contamination and store in airtight containers at room temperature .
Advanced Research Questions
Q. How do computational models and experimental data resolve conformational ambiguities in anthracene-based acrylate derivatives?
- Density Functional Theory (DFT) calculations predict steric interactions in roof-like acetal structures, which are validated via X-ray crystallography. For example, dihydroanthracene methylene acetals exhibit unique torsional angles (e.g., 15–25°) that stabilize conformers, as demonstrated in related compounds . Molecular dynamics simulations further assess solvent effects on conformational stability .
Q. What strategies address regioselectivity challenges in synthesizing anthracene derivatives under varying catalytic conditions?
- One-pot synthesis using Pd/C or Ni catalysts optimizes aryl group introduction at the 9- and 10-positions of anthracene. For instance, 9-aminoanthracenes can be functionalized via Suzuki-Miyaura coupling, with reaction pH (7–9) and ligand choice (e.g., PPh₃) critically influencing regioselectivity . By-product formation (e.g., over-reduced intermediates) is mitigated by controlling H₂ pressure (1–2 atm) .
Q. How can researchers resolve contradictions in reported molecular formulas (e.g., C₁₈H₁₄O₂ vs. C₈H₄O₂) for this compound?
- High-Resolution Mass Spectrometry (HRMS) and elemental analysis (C, H, O %) confirm the correct formula (C₁₈H₁₄O₂, MW 254.3). Discrepancies may arise from typographical errors or misannotations in non-peer-reviewed sources. Cross-validation with synthesis protocols (e.g., stoichiometric ratios in esterification reactions) clarifies inconsistencies .
Q. How do chromatographic techniques (HPLC-DAD vs. HPLC-ELSD) compare in assessing the purity of anthracene derivatives?
- HPLC-DAD detects UV-active impurities (λ = 254 nm for anthracene moieties), while ELSD is suitable for non-UV-absorbing by-products. For example, ELSD quantifies residual solvents (<0.1% DMF), whereas DAD identifies anthraquinone side products. Method validation via spiked recovery tests (95–105% accuracy) ensures reliability .
Q. Data Contradiction Analysis
Q. Why do melting points for this compound vary across literature sources, and how can this be addressed?
- Reported melting points range from 160–164°C for related anthracene methanol derivatives . Variations arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under controlled heating rates (5–10°C/min) and recrystallization in anhydrous ethanol standardize measurements .
Q. Methodological Guidelines
Q. What glove materials are optimal for handling this compound, and how are they tested?
- Nitrile rubber (Dermatril® KCL 740) is recommended, with ≥0.11 mm thickness and EN 374 certification for chemical resistance. Glove penetration tests (ASTM F739) under simulated conditions (e.g., 8-hour exposure) validate performance .
Q. How is respiratory protection determined for anthracene derivative synthesis?
Properties
IUPAC Name |
anthracen-9-ylmethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLSGZRALKDNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398944 | |
Record name | 9-Anthracenylmethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31645-34-8 | |
Record name | 9-Anthracenylmethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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